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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Dolutegravir's Performance Against HIV-1 Strains with Resistance to Integrase Strand

Transfer Inhibitors.

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-

term antiretroviral therapy. This guide provides a comprehensive comparison of dolutegravir
(DTG), a second-generation integrase strand transfer inhibitor (INSTI), with first-generation

INSTIs, specifically focusing on its efficacy against resistant viral variants. The information

presented is supported by experimental data from pivotal clinical trials and in vitro studies,

offering valuable insights for ongoing research and drug development efforts.

Executive Summary
Dolutegravir demonstrates a high barrier to resistance and maintains significant activity

against HIV-1 strains that are resistant to first-generation INSTIs, such as raltegravir (RAL) and

elvitegravir (EVG). This resilience is attributed to its unique chemical structure, which allows for

a longer dissociation half-life from the integrase-DNA complex. Clinical data from studies like

VIKING-3 and SAILING have consistently shown superior or non-inferior virological

suppression rates with dolutegravir-based regimens in treatment-experienced patients

harboring INSTI-resistant mutations. In vitro studies further corroborate these findings, detailing

the fold change in susceptibility to dolutegravir in the presence of a wide array of single and

multiple INSTI-resistance mutations.
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Comparative Efficacy: Dolutegravir vs. First-
Generation INSTIs
The superior efficacy of dolutegravir in the context of INSTI resistance is most evident in

heavily treatment-experienced patient populations.

Clinical Trial Data: Virological Response
The VIKING-3 study was instrumental in evaluating the efficacy of dolutegravir in patients with

virological failure on a regimen containing raltegravir or elvitegravir. The SAILING study

provided a head-to-head comparison of dolutegravir and raltegravir in treatment-experienced,

INSTI-naïve patients.

Study
Patient

Population

Dolutegravir

Regimen

Comparator

Regimen

Virological

Suppression

(HIV-1 RNA

<50

copies/mL)

Key Findings

VIKING-3

Treatment-

experienced,

INSTI-

resistant

Dolutegravir

50 mg twice

daily +

Optimized

Background

Therapy

(OBT)

N/A (single-

arm study)

69% at Week

24[1]

High rates of

virological

suppression

in a heavily

pre-treated

population

with

documented

INSTI

resistance.

SAILING

Treatment-

experienced,

INSTI-naïve

Dolutegravir

50 mg once

daily + OBT

Raltegravir

400 mg twice

daily + OBT

71% vs. 64%

at Week 48

(p=0.03)[2]

Dolutegravir

was

statistically

superior to

raltegravir in

achieving

virological

suppression.
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In Vitro Susceptibility Data: Fold Change in IC50/EC50
In vitro assays are crucial for quantifying the impact of specific resistance mutations on drug

susceptibility. The fold change (FC) in the 50% inhibitory concentration (IC50) or 50% effective

concentration (EC50) indicates the magnitude of resistance. A lower fold change signifies

greater drug activity.

INSTI

Resistance

Mutation(s)

Dolutegravir

(DTG) Fold

Change

Raltegravir

(RAL) Fold

Change

Elvitegravir

(EVG) Fold

Change

Reference

Wild-Type 1.0 1.0 1.0 N/A

T66I 1.1 1.5 3.1 [3]

E92Q 0.9 3.6 4.1 [4]

G118R 3.0 10 5.2 [3]

Y143R 1.2 >100 16 [4]

S147G 1.2 10.1 5.8 [3]

Q148H 1.5 31 30 [4]

N155H 1.3 28 17 [4]

R263K 2.3 1.0 1.0 [3]

G140S + Q148H 10 >100 >100 [4]

E138K + Q148R 5.6 >100 >100 [4]

Note: Fold change values can vary slightly between different studies and assay methodologies.

Experimental Protocols
The data presented in this guide are primarily derived from two key experimental

methodologies: phenotypic susceptibility assays and clinical trials.
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Phenotypic Susceptibility Assay (e.g., PhenoSense®
Integrase Assay)
This in vitro assay directly measures the ability of a patient's HIV-1 virus to replicate in the

presence of different concentrations of an antiretroviral drug.

Principle: Recombinant viruses are generated containing the integrase gene from patient-

derived HIV-1. These viruses are then used to infect target cells in the presence of serial

dilutions of the antiretroviral drug being tested. The drug concentration that inhibits viral

replication by 50% (IC50) is determined and compared to that of a wild-type reference virus to

calculate the fold change in susceptibility.

Detailed Methodology: Detailed, step-by-step protocols for commercial assays like

PhenoSense® are proprietary to the developing company (e.g., Monogram Biosciences).

However, a general workflow is as follows:

Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

Reverse Transcription and PCR Amplification: The integrase-coding region of the viral RNA

is reverse transcribed into cDNA and then amplified using polymerase chain reaction (PCR).

Generation of Recombinant Virus: The amplified patient-derived integrase gene is inserted

into a replication-defective HIV-1 vector that lacks a functional integrase gene but contains a

reporter gene (e.g., luciferase).

Cell Culture and Infection: Target cells (e.g., HEK293T cells) are cultured and then infected

with the recombinant viruses in the presence of varying concentrations of dolutegravir,
raltegravir, or elvitegravir.

Quantification of Viral Replication: After a set incubation period, the expression of the

reporter gene is measured (e.g., luciferase activity). The level of reporter gene expression is

proportional to the amount of viral replication.

Data Analysis: The IC50 is calculated for each drug against the patient's virus and a wild-

type reference virus. The fold change is determined by dividing the IC50 of the patient's virus

by the IC50 of the reference virus.
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Clinical Trial Protocols (e.g., VIKING-3 and SAILING)
These studies are designed to evaluate the efficacy and safety of new antiretroviral agents in

HIV-1 infected individuals.

General Design:

VIKING-3: A Phase III, single-arm, open-label study in treatment-experienced adults with

virological failure and evidence of INSTI resistance. Patients received dolutegravir 50 mg

twice daily with an optimized background regimen. The primary endpoint was the proportion

of patients with HIV-1 RNA <50 copies/mL at week 24.[1]

SAILING: A Phase III, randomized, double-blind, active-controlled, non-inferiority study in

treatment-experienced, INSTI-naïve adults with resistance to at least two other antiretroviral

classes. Patients were randomized to receive either dolutegravir 50 mg once daily or

raltegravir 400 mg twice daily, both in combination with an optimized background regimen.

The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week

48.[2]

Key Procedures:

Patient Screening and Enrollment: Participants meeting specific inclusion and exclusion

criteria (e.g., viral load, treatment history, resistance profile) are enrolled.

Randomization and Treatment Administration: In controlled trials, patients are randomly

assigned to different treatment arms.

Monitoring: Patients are regularly monitored for virological response (HIV-1 RNA levels),

immunological response (CD4+ T-cell count), and safety (adverse events, laboratory

abnormalities).

Resistance Testing: Genotypic and/or phenotypic resistance testing is performed at baseline

and at the time of virological failure to identify the emergence of drug resistance mutations.

Visualizing Resistance Pathways and Experimental
Workflows
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To better understand the complex interplay of mutations and the experimental processes, the

following diagrams are provided.
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Q148H/K/R
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+ Secondary Mutations

(e.g., G140S)Accumulation of
secondary mutations

Click to download full resolution via product page

Caption: Major pathways of resistance to HIV-1 integrase inhibitors.
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Caption: Generalized workflow for a recombinant virus phenotypic susceptibility assay.
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Conclusion
Dolutegravir stands as a robust option for the treatment of HIV-1, particularly in the face of

resistance to first-generation INSTIs. Its high genetic barrier to resistance and potent activity

against a wide range of resistant variants make it a cornerstone of modern antiretroviral

therapy. The data presented in this guide underscore the importance of continued research into

the mechanisms of resistance and the development of next-generation inhibitors to stay ahead

of the evolving HIV-1 landscape. For researchers and drug development professionals,

understanding the comparative performance of dolutegravir provides a critical benchmark for

the evaluation of new therapeutic candidates.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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